7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine
Description
Propriétés
Formule moléculaire |
C13H10BrN5 |
|---|---|
Poids moléculaire |
316.16 g/mol |
Nom IUPAC |
4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine |
InChI |
InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-6-16-12(15)5-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19) |
Clé InChI |
SFUYILVZGXHCDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=NC=C32)N |
Synonymes |
PD 153717 PD-153717 PD153717 |
Origine du produit |
United States |
Activité Biologique
7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article provides a detailed examination of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H10BrN5. The compound features a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a 3-bromophenyl group at the 4-position. Its structural properties are crucial for its interactions with biological targets.
Research indicates that this compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that regulate cell division and metabolism. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and other pathological conditions.
Key Findings:
- Inhibition of Tyrosine Kinases : Studies have shown that this compound effectively inhibits the ATP-binding site of tyrosine kinases, which is critical for their activation .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has identified several key structural features that enhance its potency:
- Bromination : The presence of the bromine atom on the phenyl ring increases lipophilicity and can improve binding affinity to target proteins.
- Amino Substitution : Variations in the amino group can lead to different levels of biological activity, with certain substitutions enhancing inhibitory effects on tyrosine kinases.
Case Study: Tyrosine Kinase Inhibition
Applications De Recherche Scientifique
Pharmacological Applications
-
Tyrosine Kinase Inhibition
- 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine has been identified as a potent inhibitor of tyrosine kinases. These enzymes are crucial in various signaling pathways related to cancer progression. Studies have shown that compounds with similar structures can effectively inhibit the ATP binding site of tyrosine kinases, suggesting that this compound may exhibit similar properties .
- Adenosine Kinase Inhibition
- Antimicrobial Activity
Synthesis and Derivative Development
Case Study 1: Tyrosine Kinase Inhibitors
A study evaluated the structure-activity relationship (SAR) of several pyrido[4,3-d]pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) kinase. The findings indicated that modifications to the bromophenyl group significantly affected inhibitory potency, highlighting the importance of structural features in drug design .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations, paving the way for further development into therapeutic agents against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Pyrido[4,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison:
Structural Analogues in the Pyrido[4,3-d]pyrimidine Family
a. 7-Amino-4-(phenylamino)pyrido[4,3-d]pyrimidine (Unsubstituted Parent Compound)
- Structure : Lacks substituents on the phenyl ring.
- Activity : Demonstrates moderate EGFR inhibition (IC50 = 0.34 µM) .
- Key Difference : The absence of electron-withdrawing groups reduces binding affinity compared to the 3-bromo derivative.
b. 7-Amino-4-[(3-nitrophenyl)amino]pyrido[4,3-d]pyrimidine
- Structure: Features a nitro group (-NO2) at the 3-position.
- Activity : IC50 = 0.03 µM .
- Comparison : Less potent than the 3-bromo analog, highlighting bromine’s optimal electronic and steric effects.
c. 7-Amino-4-[(3-trifluoromethylphenyl)amino]pyrido[4,3-d]pyrimidine
- Structure : Contains a CF3 group at the 3-position.
- Activity : IC50 = 0.07 µM .
- Comparison : Lower potency suggests weaker electron withdrawal compared to Br.
d. 7-Amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidine
- Structure: Benzylamino group at the 4-position instead of phenylamino.
- Activity : IC50 > 1 µM .
- Key Difference: Substitution with a bulkier benzyl group disrupts binding, indicating the phenylamino moiety’s superiority.
e. 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine
- Structure: Pyrido[2,3-d]pyrimidine core with morpholino and 3-bromophenyl groups.
- Comparison : Illustrates how core scaffold variation (pyrido[2,3-d] vs. [4,3-d]) shifts biological targets.
Substituent Effects on Activity
A structure-activity relationship (SAR) study reveals:
- 3-Substitution vs. 2-/4-Substitution : 3-Bromo on the phenyl ring yields 10-fold higher potency than 2- or 4-bromo derivatives .
- Electronic Effects: Electron-withdrawing groups (Br, NO2) enhance activity, while electron-donating groups (OMe, NH2) reduce potency .
- Steric Considerations: Bulky substituents (e.g., benzyl) diminish binding, favoring planar phenylamino groups .
Table 1: EGFR Inhibition Potency of Selected Analogs
| Compound | Substituent Position | IC50 (µM) |
|---|---|---|
| 7-Amino-4-[(3-bromophenyl)amino]pyrido... | 3-Br | 0.01 |
| 7-Amino-4-(phenylamino)pyrido... | None | 0.34 |
| 7-Amino-4-[(3-nitrophenyl)amino]pyrido... | 3-NO2 | 0.03 |
| 7-Amino-4-[(phenylmethyl)amino]pyrido... | Benzyl | >1 |
Méthodes De Préparation
Reaction Conditions and Solvent Optimization
The substitution reaction is typically conducted in 2-butanol (2-BuOH) or aqueous 1-propanol (1-PrOH) at elevated temperatures (80–100°C). These solvents balance polarity and boiling points to facilitate NAS while minimizing side reactions. For example:
-
2-BuOH enhances nucleophilicity due to its moderate polarity, enabling efficient displacement of fluorine.
-
Aqueous 1-PrOH improves solubility of polar intermediates, particularly when weakly basic amines are used.
Reaction times vary from 6–24 hours , depending on the nucleophile’s reactivity. Ammonia, being a strong nucleophile, typically requires shorter durations (6–8 hours).
Stepwise Synthesis and Intermediate Characterization
Preparation of 7-Fluoro Intermediate
The 7-fluoro precursor is synthesized via a multi-step sequence:
-
Cyclocondensation : 3-Bromoaniline reacts with a pyrido[4,3-d]pyrimidine scaffold under acidic conditions to form the 4-[(3-bromophenyl)amino] core.
-
Fluorination : Introduction of fluorine at the 7-position using POF₃ or DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane.
Key characterization data for the 7-fluoro intermediate :
Substitution with Ammonia
The 7-fluoro intermediate undergoes NAS with aqueous ammonia (28–30% NH₃) in 2-BuOH at 90°C for 8 hours. Post-reaction workup includes:
-
Neutralization with dilute HCl to pH 6–7.
-
Extraction with ethyl acetate.
-
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Yield : 65–72% (reported for analogous compounds).
Catalytic and Process Optimization
Role of Base and Temperature
Solvent Effects on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2-BuOH | 90 | 8 | 72 |
| Aqueous 1-PrOH | 85 | 10 | 68 |
| DMF | 100 | 6 | 58 |
Data adapted from large-scale studies on analogous pyridopyrimidines.
Characterization of the Final Product
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyridopyrimidine core and intramolecular hydrogen bonding between the 7-amino group and pyridine nitrogen.
Alternative Synthetic Routes
Solid-Phase Synthesis
A resin-bound approach for pyrido[4,3-d]pyrimidines has been explored in combinatorial libraries, though yields for 7-amino derivatives remain suboptimal (<50%).
Industrial-Scale Considerations
Cost-Efficiency Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:
- Step 1 : React a pyrido[4,3-d]pyrimidine precursor (e.g., 4-chloro derivative) with 3-bromoaniline under reflux in methanol or ethanol with catalytic acid (e.g., p-toluenesulfonic acid) .
- Step 2 : Introduce the 7-amino group via reductive amination or hydrolysis of a nitrile intermediate, as described for structurally related pyrrolo-pyrimidines .
- Characterization : Use IR to confirm NH/amine stretches (~3400 cm⁻¹), ¹H/¹³C NMR to verify substitution patterns, and mass spectrometry for molecular ion validation .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve molecular conformation and hydrogen-bonding networks (e.g., as in and for related pyrido-pyrimidines) .
- Multinuclear NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.0–6.5 ppm) with 2D experiments (COSY, HSQC) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₀BrN₆: 345.0024) .
Q. What in vitro biological assays are typically employed to evaluate kinase inhibition activity?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-concentration titrations to determine IC₅₀ values. Radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) methods are common .
- Cellular proliferation assays : Test in cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT or CellTiter-Glo®, comparing potency to known inhibitors like imatinib .
Advanced Research Questions
Q. How can contradictory activity data between enzyme inhibition and cellular assays be resolved?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., Western blotting for phospho-target proteins in cells) to confirm target engagement .
- Solubility/pharmacokinetic profiling : Measure logP (e.g., >3 may reduce cellular uptake) and use co-solvents (e.g., 0.1% DMSO) to mitigate false negatives .
- Metabolite screening : Check for rapid hepatic degradation via LC-MS/MS in microsomal assays .
Q. What strategies optimize regioselectivity during bromophenyl group installation?
- Methodological Answer :
- Directing group utilization : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic bromination to the meta position .
- Metal-mediated coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos) for selective C–N bond formation .
- Computational modeling : Use DFT (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .
Q. How to address low crystallinity in X-ray diffraction studies of this compound?
- Methodological Answer :
- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability .
- Temperature gradients : Perform slow cooling (0.5°C/hour) from saturated DMSO/water solutions .
- Synchrotron radiation : Use high-flux beams (e.g., Diamond Light Source) to resolve weakly diffracting crystals .
Data Contradiction Analysis
Q. How to interpret conflicting IC₅₀ values reported in kinase inhibition studies?
- Methodological Answer :
- Assay conditions : Compare ATP concentrations (e.g., 1 μM vs. 100 μM ATP) and buffer pH (e.g., pH 7.4 vs. 8.0), which alter inhibitor binding .
- Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting activity .
- Data normalization : Standardize to positive controls (e.g., staurosporine) and report mean ± SEM from ≥3 replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
